![molecular formula C13H18Cl2N2 B1461460 {1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine CAS No. 616223-95-1](/img/structure/B1461460.png)
{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine
Overview
Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other biologically active compounds . Piperidine derivatives often exhibit a wide range of biological activities, including acting as neurotransmitter inhibitors .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a substituted aryl amine with a suitable electrophile . This could potentially involve a Mannich reaction, which is a common method for the synthesis of substituted amines .Molecular Structure Analysis
The molecular structure of such compounds often involves a piperidine ring, which is a six-membered ring containing one nitrogen atom . The 3,4-dichlorophenyl group is a common substituent in many biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can depend on the specific substituents present. For example, DCMU, a related compound, is a white crystalline solid with a melting point of 158 °C and a boiling point of 180 °C .Scientific Research Applications
Chemical Synthesis and Reactions
A study by Jäger et al. (2002) explored a ring-fission/C–C bond cleavage reaction involving N-(3,4-dichlorophenethyl)-N-methylamine. The reaction, under specific conditions, resulted in the formation of novel compounds through the interaction with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole. This study sheds light on the reactivity of related compounds under varying conditions, proposing a mechanism for the observed transformations (Jäger, Laggner, Mereiter, & Holzer, 2002).
Medicinal Chemistry and Pharmacology
Research by de Costa et al. (1992) introduced a novel class of sigma receptor ligands, including a derivative from the structural analysis of "{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine". These compounds exhibited significant affinity for the sigma receptor, suggesting potential for the development of new therapeutic agents targeting the sigma receptor (de Costa, Radesca, Di Paolo, & Bowen, 1992).
Analytical Chemistry
The work by Marunaka et al. (1987) developed a method for the determination of 1-methyl-4-piperidyl diphenylpropoxyacetate hydrochloride and its metabolites in biological samples. This study underscores the importance of analytical techniques in understanding the pharmacokinetics and metabolism of complex molecules (Marunaka, Umeno, Minami, Matsushima, Maniwa, Yoshida, & Nagamachi, 1987).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-2-1-11(7-13(12)15)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIHINRVQFQDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


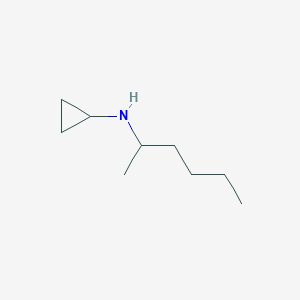
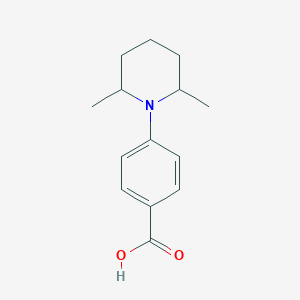
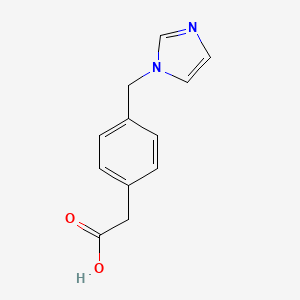
amine](/img/structure/B1461386.png)
![2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B1461387.png)
amine](/img/structure/B1461388.png)
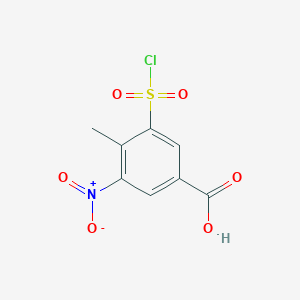

![[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1461392.png)
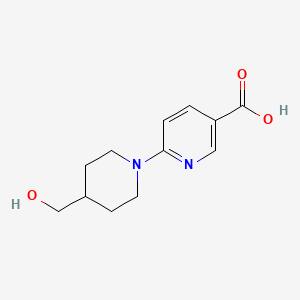

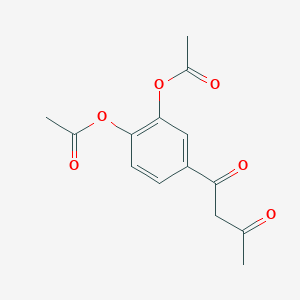
![3-[(2-Methylpropyl)sulfanyl]propan-1-amine](/img/structure/B1461400.png)